molecular formula C12H10BrN B1595865 2-Bromo-4-phenylaniline CAS No. 41738-70-9

2-Bromo-4-phenylaniline

Cat. No. B1595865
CAS RN: 41738-70-9
M. Wt: 248.12 g/mol
InChI Key: NUMYOKLDZQAXAJ-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylaniline is a chemical compound with the molecular formula C₁₂H₁₀BrN . It consists of a phenyl ring (C₆H₅) substituted with a bromine atom (Br) at the 2-position and an amino group (NH₂) at the 4-position. This compound is of interest due to its diverse applications in organic synthesis and materials science.



Synthesis Analysis

The synthesis of 2-Bromo-4-phenylaniline involves halogenation of aniline (4-aminobenzene) using bromine or a brominating agent. The reaction typically occurs under acidic conditions, resulting in the replacement of one hydrogen atom on the phenyl ring with a bromine atom. Various synthetic routes exist, and researchers have explored both conventional and greener methods to access this compound.



Molecular Structure Analysis

The molecular structure of 2-Bromo-4-phenylaniline is crucial for understanding its reactivity and properties. The bromine atom introduces electron-withdrawing effects, affecting the compound’s aromaticity and resonance. The phenyl ring and amino group contribute to its overall stability and interactions with other molecules.



Chemical Reactions Analysis

2-Bromo-4-phenylaniline participates in several chemical reactions:



  • Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles, leading to the replacement of the bromine atom.

  • Amination Reactions : The amino group can react with electrophiles, forming new bonds.

  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions allow the incorporation of 2-Bromo-4-phenylaniline into more complex structures.



Physical And Chemical Properties Analysis


  • Melting Point : 2-Bromo-4-phenylaniline typically melts around 100-110°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Color : The compound appears as a white to pale yellow solid.


Safety And Hazards


  • Toxicity : Like other halogenated aromatic compounds, 2-Bromo-4-phenylaniline should be handled with care due to potential toxicity.

  • Irritant : It may irritate the skin, eyes, and respiratory tract.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions

Researchers can explore the following areas:



  • Functionalization : Develop novel derivatives by introducing functional groups.

  • Biological Activity : Investigate potential pharmacological properties.

  • Green Synthesis : Optimize eco-friendly synthetic routes.


properties

IUPAC Name

2-bromo-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYOKLDZQAXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300360
Record name 2-bromo-4-phenylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylaniline

CAS RN

41738-70-9
Record name 41738-70-9
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Record name 2-bromo-4-phenylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-phenylaniline
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Synthesis routes and methods

Procedure details

8.7 mL (76.8 mmol) of a 48% hydrogen bromide solution is added dropwise to a solution of 13.008 g (76.8 mmol) of biphenyl-4-ylamine in 60 mL of DMSO at ambient temperature and the mixture is stirred for 14 hours. Then it is heated to 100° C. for 1 hour, the mixture is then cooled and poured onto water. By the addition of ammonia solution, the reaction mixture is made alkaline and the precipitate formed is filtered off and washed with water. The purification is carried out by column chromatography on silica gel (eluant: dichloromethane). Yield: 11.3 g (60% of theory); C12H10BrNO (M=248.19); calc.: molecular ion peak (M+H)+: 248/250 (Cl); found: molecular ion peak (M+H)+: 248/250 (Cl).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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